molecular formula C6H9N3O B145059 4-(Methoxymethyl)pyrimidin-2-amine CAS No. 127958-17-2

4-(Methoxymethyl)pyrimidin-2-amine

Cat. No.: B145059
CAS No.: 127958-17-2
M. Wt: 139.16 g/mol
InChI Key: SVRGSMUIVBCMHP-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, characterized by the presence of a methoxymethyl group at the 4-position and an amino group at the 2-position of the pyrimidine ring.

Scientific Research Applications

4-(Methoxymethyl)pyrimidin-2-amine has several scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

4-(Methoxymethyl)pyrimidin-2-amine plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication, which is significant for maintaining genome integrity . The interaction between this compound and PLK4 involves inhibition of the enzyme’s activity, which can lead to antiproliferative effects on cancer cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit antiproliferative activity against breast cancer cells by inhibiting the activity of PLK4 . This inhibition disrupts the normal cell cycle, leading to reduced cell proliferation and potential cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PLK4, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to a disruption in centriole duplication and cell cycle progression, ultimately resulting in antiproliferative effects on cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has demonstrated good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that the compound is relatively stable and does not degrade quickly, allowing for sustained biological activity over time. Long-term effects on cellular function observed in in vitro studies include sustained inhibition of cell proliferation and potential induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits significant antiproliferative activity without causing toxic or adverse effects . At higher dosages, there may be threshold effects leading to toxicity and adverse reactions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to pyrimidine metabolism. The compound interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo synthesis of pyrimidines . By inhibiting DHODH, this compound can disrupt pyrimidine biosynthesis, leading to reduced availability of nucleotides for DNA and RNA synthesis and affecting cell proliferation and survival.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight . It is likely to accumulate in specific cellular compartments where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-(methoxymethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRGSMUIVBCMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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